molecular formula C12H20N2O2 B019826 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane CAS No. 19896-18-5

1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

Cat. No.: B019826
CAS No.: 19896-18-5
M. Wt: 224.3 g/mol
InChI Key: UFUAASKHUNQXBP-UHFFFAOYSA-N
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Description

16-Phenoxy tetranor Prostaglandin A2 is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play a crucial role in various physiological processes, including inflammation, smooth muscle function, and the regulation of blood flow. This compound is particularly noted for its structural modifications that enhance its stability and biological activity .

Scientific Research Applications

16-Phenoxy tetranor Prostaglandin A2 has a wide range of scientific research applications:

Mechanism of Action

The oxazoline nitrogen in 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane has a strong affinity for various metals, making it easy to form bidentate complex .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315 - H319 - H335. Precautionary measures include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

Future Directions

As a C2 symmetric ligand, 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane can be used in enantioselective catalytic reactions . Its strong affinity for various metals could make it a valuable tool in the development of new catalysts and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-phenoxy tetranor Prostaglandin A2 involves multiple steps, starting from the appropriate fatty acid precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of 16-phenoxy tetranor Prostaglandin A2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production capacity and consistency .

Chemical Reactions Analysis

Types of Reactions: 16-Phenoxy tetranor Prostaglandin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: 16-Phenoxy tetranor Prostaglandin A2 is unique due to its phenoxy group, which enhances its stability and biological activity compared to other prostaglandin analogs. This modification allows for more targeted and prolonged effects in various physiological processes .

Properties

IUPAC Name

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUAASKHUNQXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)CCC2=NC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342995
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19896-18-5
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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